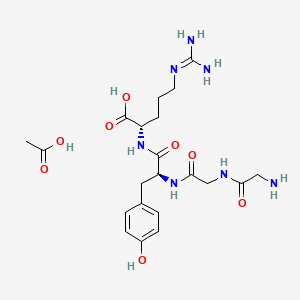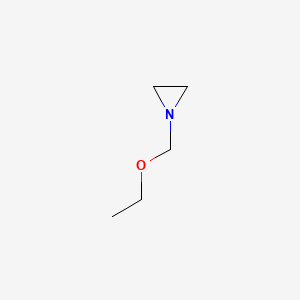
Schizolaenone C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Schizolaenone C is a natural product that can be found in the plant Schizolaena hystrix. It is a flavonoid compound known for its anti-proliferative and anti-oxidative activities . This compound has garnered interest due to its potential therapeutic applications, particularly in the fields of cancer research and antioxidant therapy.
Métodos De Preparación
Schizolaenone C is primarily isolated from natural sources, specifically from the plant Schizolaena hystrix . The extraction process involves solvent extraction followed by chromatographic techniques to purify the compound. There is limited information on the synthetic routes for this compound, as it is mainly obtained from its natural source. Industrial production methods have not been extensively documented, suggesting that current research relies heavily on natural extraction.
Análisis De Reacciones Químicas
Schizolaenone C undergoes various chemical reactions, including:
Oxidation: It exhibits anti-oxidative properties, indicating its ability to undergo oxidation reactions.
Reduction: There is limited information on its reduction reactions.
Substitution: The compound can participate in substitution reactions, particularly involving its hydroxyl groups.
Common reagents and conditions used in these reactions include oxidizing agents for oxidation reactions and various solvents for extraction and purification. The major products formed from these reactions are typically derivatives of this compound with modified functional groups.
Aplicaciones Científicas De Investigación
Schizolaenone C has several scientific research applications:
Mecanismo De Acción
The mechanism by which Schizolaenone C exerts its effects involves its interaction with cellular pathways related to oxidative stress and cell proliferation. It inhibits the growth of human ovarian cancer cells by interfering with cellular signaling pathways that regulate cell division . Additionally, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative damage to cells .
Comparación Con Compuestos Similares
Schizolaenone C is similar to other flavonoid compounds such as diplacone and 3’-O-methyl-5’-hydroxydiplacone, which also exhibit antioxidant and cytoprotective activities . this compound is unique due to its specific structure and the presence of a geranyl group, which contributes to its distinct biological activities . Other similar compounds include mimulone and 6-isopentenyl-3’-O-methyltaxifolin, which share some structural similarities but differ in their specific functional groups and biological activities .
Propiedades
Fórmula molecular |
C25H28O6 |
|---|---|
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
(2S)-2-(3,5-dihydroxyphenyl)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C25H28O6/c1-14(2)5-4-6-15(3)7-8-19-20(28)12-23-24(25(19)30)21(29)13-22(31-23)16-9-17(26)11-18(27)10-16/h5,7,9-12,22,26-28,30H,4,6,8,13H2,1-3H3/b15-7+/t22-/m0/s1 |
Clave InChI |
CVIHLQPNGRNSIC-CEMXSPGASA-N |
SMILES isomérico |
CC(=CCC/C(=C/CC1=C(C2=C(C=C1O)O[C@@H](CC2=O)C3=CC(=CC(=C3)O)O)O)/C)C |
SMILES canónico |
CC(=CCCC(=CCC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC(=CC(=C3)O)O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[2-[(1E,3E,5E)-5-[1-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-5-sulfoindol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B14752077.png)
![2-[2-(2-Piperazinyl)pentyl]benzoic acid](/img/structure/B14752096.png)










